molecular formula C21H24FN7O B3006939 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide CAS No. 1040652-65-0

4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide

Cat. No.: B3006939
CAS No.: 1040652-65-0
M. Wt: 409.469
InChI Key: ZOOVLENQYJECCY-UHFFFAOYSA-N
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Description

4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
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Biological Activity

The compound 4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-phenethylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , a fluorophenyl group , and a piperazine moiety , which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C18H22FN7O2
Molecular Weight 373.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. The fluorophenyl group enhances the compound's ability to penetrate cell membranes, while the piperazine moiety may influence the compound's pharmacokinetics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, although specific data on its efficacy is limited.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Further research is required to elucidate its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity. This could be particularly relevant in metabolic pathways or signaling cascades.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar tetrazole derivatives. Results indicated that compounds containing a tetrazole ring exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that our target compound may share similar properties .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments with analogs showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved apoptosis induction, highlighting the potential for further exploration of our target compound's anticancer effects .

Study 3: Enzyme Interaction Studies

Research involving enzyme assays demonstrated that tetrazole-containing compounds could inhibit specific enzymes linked to inflammatory responses. This suggests that our compound might also exert anti-inflammatory effects through enzyme modulation .

Properties

IUPAC Name

4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-18-6-8-19(9-7-18)29-20(24-25-26-29)16-27-12-14-28(15-13-27)21(30)23-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOVLENQYJECCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.